molecular formula C14H16N6O2 B2997639 2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396807-50-3

2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2997639
CAS RN: 1396807-50-3
M. Wt: 300.322
InChI Key: CHPOBZNIOCQPBN-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling, proliferation, differentiation, and survival. The inhibition of Src kinases has been implicated in the treatment of various cancers, inflammatory diseases, and other pathological conditions. PP2 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of Src kinases in various biological processes.

Scientific Research Applications

Synthesis and Pharmacological Activities of Derivatives

Piracetam, a cyclic compound derived from γ-aminobutyric acid, showcases the synthetic versatility of pyrimidine derivatives. It belongs to the racetams group, emphasizing the significance of pyrimidine and its derivatives in synthesizing nootropic drugs for managing CNS disorders, including Alzheimer's disease, alcoholism, and brain injury. This highlights the role of pyrimidine derivatives in improving learning, memory, and brain metabolism (Dhama et al., 2021).

Antitumor Activities of Pyrimidine-Based Compounds

Pyrimidine derivatives, particularly those based on the pyrrolobenzimidazole or azomitosene ring system, have demonstrated significant antitumor and cytotoxic activities. These compounds, through their interaction with DNA, offer new avenues for cancer treatment, showing the critical role of pyrimidine scaffolds in the development of anticancer agents (Skibo, 1998).

Role in Neurotransmitter Synthesis

Pyrimidine derivatives play a crucial role in the synthesis of essential neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid, through their action in the pyridoxal 5'-phosphate-dependent enzymatic processes. This underscores their importance in neurological functions and potential therapeutic applications for diseases like Parkinson's disease and Tourette's syndrome (Paiardini et al., 2017).

Catalysis and Synthetic Applications

The pyranopyrimidine core, facilitated by hybrid catalysts, illustrates the compound's applicability in medicinal chemistry for synthesizing bioavailable medicinal and pharmaceutical compounds. This showcases the compound's contribution to exploring novel synthetic pathways and developing lead molecules for therapeutic use (Parmar et al., 2023).

Biological Significance and Optical Sensing

Pyrimidine derivatives have been identified as excellent materials for optical sensing due to their ability to form coordination and hydrogen bonds, making them significant in biological studies and medicinal applications. This highlights the multifaceted applications of pyrimidine derivatives beyond their pharmacological significance (Jindal & Kaur, 2021).

properties

IUPAC Name

2-pyrimidin-2-yloxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c21-12(10-22-14-15-4-3-5-16-14)19-11-8-17-13(18-9-11)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPOBZNIOCQPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

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